molecular formula C18H28N2O3 B2570573 tert-butyl N-({2-[(4-hydroxypiperidin-1-yl)methyl]phenyl}methyl)carbamate CAS No. 1607252-26-5

tert-butyl N-({2-[(4-hydroxypiperidin-1-yl)methyl]phenyl}methyl)carbamate

Cat. No.: B2570573
CAS No.: 1607252-26-5
M. Wt: 320.433
InChI Key: GDLZYNBRFQCKMZ-UHFFFAOYSA-N
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Description

tert-Butyl N-({2-[(4-hydroxypiperidin-1-yl)methyl]phenyl}methyl)carbamate is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a tert-butyl carbamate group, a phenyl ring, and a hydroxypiperidine moiety, making it a versatile molecule for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({2-[(4-hydroxypiperidin-1-yl)methyl]phenyl}methyl)carbamate typically involves multiple steps:

    Formation of the Hydroxypiperidine Intermediate: The initial step often involves the synthesis of 4-hydroxypiperidine, which can be achieved through the hydrogenation of pyridine derivatives or by using piperidine as a starting material and introducing the hydroxyl group via oxidation reactions.

    Attachment of the Phenyl Group: The hydroxypiperidine intermediate is then reacted with a benzyl halide or similar phenyl-containing reagent under basic conditions to form the phenyl-substituted piperidine.

    Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This is typically done by reacting the phenyl-substituted piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-({2-[(4-hydroxypiperidin-1-yl)methyl]phenyl}methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, NaBH4.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated phenyl derivatives, nitro compounds, sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-({2-[(4-hydroxypiperidin-1-yl)methyl]phenyl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a probe in binding studies and helps in understanding the structure-activity relationships of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals, polymers, and other high-value products.

Mechanism of Action

The mechanism of action of tert-butyl N-({2-[(4-hydroxypiperidin-1-yl)methyl]phenyl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbamate groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The phenyl ring provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-({2-[(4-hydroxypiperidin-1-yl)methyl]phenyl}methyl)carbamate: Known for its unique combination of functional groups.

    tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Similar structure but with a cyclohexyl ring instead of a phenyl ring.

    tert-Butyl N-(5-hydroxypiperidin-3-yl)carbamate: Features a different substitution pattern on the piperidine ring.

Uniqueness

This compound stands out due to its specific substitution pattern, which provides a unique set of chemical and biological properties. Its combination of a phenyl ring, hydroxypiperidine, and tert-butyl carbamate groups makes it particularly versatile for various applications in research and industry.

This comprehensive overview highlights the significance of this compound in multiple fields, showcasing its potential and versatility

Properties

IUPAC Name

tert-butyl N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)19-12-14-6-4-5-7-15(14)13-20-10-8-16(21)9-11-20/h4-7,16,21H,8-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLZYNBRFQCKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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